Moxifloxacin-d3
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Overview
Description
Moxifloxacin-d3 is a deuterium-labeled analog of moxifloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is primarily used in clinical pharmacokinetic studies to track the metabolism and distribution of moxifloxacin in biological systems . The incorporation of deuterium atoms enhances the stability and allows for precise analytical measurements using techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled moxifloxacin involves a seven-step process starting from furo[3,4-b]pyridine-5,7-dione . Deuterium atoms are incorporated at specific positions in the pyrrolo ring of moxifloxacin. Key reagents used in the synthesis include isotopically labeled lithium aluminum deuteride (LiAlD4) and sodium borodeuteride (NaBD4) . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
While detailed industrial production methods for Moxifloxacin-d3 are not widely published, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using deuterium-labeled reducing agents to maintain the deuterium labeling.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium-labeled reducing agents such as LiAlD4 and NaBD4, as well as oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various deuterium-labeled derivatives of moxifloxacin, which are used in pharmacokinetic and metabolic studies .
Scientific Research Applications
Moxifloxacin-d3 has several scientific research applications, including:
Mechanism of Action
Moxifloxacin-d3 exerts its effects by inhibiting the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for maintaining the superhelical structure of bacterial DNA, which is required for DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, this compound prevents bacterial cell replication, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broader spectrum of activity but different pharmacokinetic profile.
Uniqueness of Moxifloxacin-d3
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in pharmacokinetic studies . This makes it a valuable tool in clinical research and drug development .
Properties
Molecular Formula |
C21H24FN3O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1/i1D3 |
InChI Key |
FABPRXSRWADJSP-NTAFTGLPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.